molecular formula C16H18N2O3 B3003498 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide CAS No. 2034590-18-4

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Cat. No. B3003498
CAS RN: 2034590-18-4
M. Wt: 286.331
InChI Key: IHOSOQIIYUXJOJ-UHFFFAOYSA-N
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Description

The compound "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide" is a structurally complex molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers can help us infer the characteristics of the compound by examining the properties of structurally related compounds.

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the literature. For instance, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides shows the preparation of structurally original series derived from benzamide and their evaluation for binding affinity to dopamine D(2) and serotonin 5-HT(3) receptors . Similarly, the synthesis of optically active benzamide derivatives, such as nicardipine, involves resolution using cinchonidine and cinchonine as resolving agents . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction and DFT calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . The geometrical parameters obtained from such studies are in good agreement with theoretical calculations, which could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations help estimate the chemical reactivity of the molecule . Additionally, the synthesis of substituted benzamide derivatives involves reactions such as aldol condensation, which could be relevant for the chemical reactions analysis of "this compound" .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their binding affinity to receptors, can be evaluated using various assays. For instance, the binding affinity of synthesized pyridine-3-carboxamides for dopamine D(2) and serotonin 5-HT(3) receptors was determined using rat striatum and rat cortical membrane . The antioxidant properties of benzamide derivatives can also be determined using tests like the DPPH free radical scavenging test . These methods could be used to analyze the physical and chemical properties of the compound .

properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12-10-14(21-2)11-15(19)18(12)9-8-17-16(20)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSOQIIYUXJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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